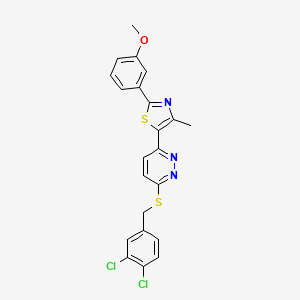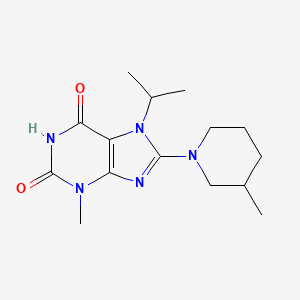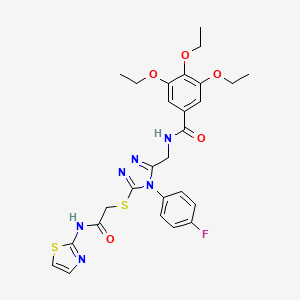
5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole" is a heterocyclic compound that likely exhibits significant pharmacological properties due to the presence of multiple functional groups and aromatic systems. Heterocyclic compounds, particularly those containing pyridazine moieties, have been extensively studied for their diverse biological activities, including platelet aggregation inhibition, hypotensive effects, antibacterial properties, and central nervous system activities .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from various substituted pyridazine or pyridazinone derivatives. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives includes steps such as Friedel-Crafts acylation, cyclization with hydrazine hydrate, and subsequent condensation reactions . The synthesis of the specific compound would likely involve the attachment of a 3,4-dichlorobenzylthio group to a pyridazine core, followed by the introduction of a 3-methoxyphenyl moiety and a methylthiazole group through appropriate synthetic routes.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks can also be employed to understand the molecular geometry, electronic properties, and intermolecular interactions of such compounds .
Chemical Reactions Analysis
Compounds with pyridazine cores can undergo a variety of chemical reactions, including dehydrogenation, Michael addition reactions, and reactions with reagents like formaldehyde, secondary amines, and phosphorus oxychloride . The reactivity of the chloro derivative of a pyridazinone towards sodium azide, benzylamine, and anthranilic acid has also been studied, indicating the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and methyl groups can affect the compound's solubility, melting point, and stability. The pharmacological properties, such as platelet aggregation inhibition and hypotensive effects, are also directly related to the chemical structure . The electronic properties, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through DFT calculations and are indicative of the compound's reactivity and potential biological activity .
Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of novel compounds using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material has led to the creation of thieno[2,3-c]pyridazines with evaluated antibacterial activities. These compounds were synthesized through a series of chemical reactions, including hydrazinolysis and treatment with various reagents, resulting in new thieno[2,3-c]pyridazines. The antibacterial activities of these compounds were assessed, highlighting their potential applications in scientific research focusing on antimicrobial properties (A. S. Al-Kamali et al., 2014).
Theoretical Study on Corrosion Inhibition
A theoretical study using density functional theory (DFT) calculations investigated the inhibitory effect of four substituted pyridazines on copper corrosion in nitric acid. This study provides insights into the molecular interactions and quantum chemical parameters that contribute to the corrosion inhibition properties of these pyridazines, offering a foundational understanding for the development of corrosion-resistant materials in scientific research (A. Zarrouk et al., 2012).
Herbicide Action Mechanism
Research on the modes of action of pyridazinone herbicides has revealed their inhibitory effects on the Hill reaction and photosynthesis in plants, which account for their phytotoxic properties. This study provides a detailed understanding of the biochemical interactions involved in the herbicidal activity of pyridazinone compounds, contributing valuable knowledge to the field of agricultural science and herbicide development (J. L. Hilton et al., 1969).
Metabolism Study of Pharmaceutical Compounds
A metabolism study on morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate aimed to elucidate the structure of its main metabolite through chromatography and mass spectrometry. This research enhances the understanding of the metabolic pathways and transformations of this active pharmaceutical ingredient, contributing to the fields of pharmacology and drug development (B. Varynskyi & A. Kaplaushenko, 2020).
properties
IUPAC Name |
5-[6-[(3,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3OS2/c1-13-21(30-22(25-13)15-4-3-5-16(11-15)28-2)19-8-9-20(27-26-19)29-12-14-6-7-17(23)18(24)10-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBWEYGEXYZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)

![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)
![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)
![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)


![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)


